4-Benzoyl-1-methylpyridin-1-ium iodide
Overview
Description
4-Benzoyl-1-methylpyridin-1-ium iodide is a quaternary ammonium salt with the molecular formula C13H12INO. This compound is known for its unique structural properties, which make it a valuable reagent in various chemical reactions and applications. It is characterized by the presence of a benzoyl group attached to a methylpyridinium core, with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-benzoylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or acetone, under reflux conditions. The general reaction scheme is as follows:
4-Benzoylpyridine+Methyl iodide→4-Benzoyl-1-methylpyridin-1-ium iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The benzoyl group can participate in redox reactions.
Condensation reactions: The compound can form condensation products with suitable reactants.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution products: Depending on the nucleophile, various substituted pyridinium salts can be formed.
Oxidation products: Oxidation of the benzoyl group can yield benzoic acid derivatives.
Reduction products: Reduction can lead to the formation of benzyl alcohol derivatives.
Scientific Research Applications
4-Benzoyl-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the pyridinium core can engage in electrostatic interactions with negatively charged biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-1-methylpyridin-1-ium iodide
- 4-Benzyl-1-methylpyridin-1-ium iodide
- 4-Acetyl-1-methylpyridin-1-ium iodide
Uniqueness
4-Benzoyl-1-methylpyridin-1-ium iodide is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1-methylpyridin-1-ium-4-yl)-phenylmethanone;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO.HI/c1-14-9-7-12(8-10-14)13(15)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOMMCOZZYDFP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508209 | |
Record name | 4-Benzoyl-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34285-40-0 | |
Record name | NSC525260 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzoyl-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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